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Compound of Interest

Compound Name:
6-bromo-4-chloro-2H-1,3-

benzodioxole

CAS No.: 72736-55-1

Cat. No.: B2434801

Get Quote

Executive Summary & Mechanistic Rationale
The inhibition of MTH1 (MutT Homolog 1, NUDT1) represents a paradigm shift in oncology,

exploiting the concept of "phenotypic lethality." Cancer cells, burdened by high oxidative stress,

rely on MTH1 to sanitize the nucleotide pool by hydrolyzing oxidized dGTP (8-oxo-dGTP) to 8-

oxo-dGMP, preventing its incorporation into DNA.

Benzodioxole derivatives (specifically 1,3-benzodioxole-5-amine analogs) serve as critical

pharmacophores in the design of MTH1 inhibitors. They function as bioisosteres for the 3,4-

dimethoxyphenyl moiety found in early hits like (S)-crizotinib and TH588 derivatives. The

benzodioxole ring offers two distinct advantages:

Electronic Mimicry: It replicates the electron-rich density of the purine ring of 8-oxo-dGTP,

facilitating π-stacking interactions within the hydrophobic pocket (Trp117, Phe139) of MTH1.

Metabolic Stability: Unlike catechol precursors, the methylenedioxy bridge protects the

oxygens from rapid glucuronidation while maintaining the hydrogen bond acceptor capability
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required for interaction with Asp119/Asn33.

This guide details the robust synthesis of the 5-amino-1,3-benzodioxole intermediate and its

regioselective coupling to pyrimidine scaffolds, a workflow essential for generating high-

potency MTH1 inhibitors.

Retrosynthetic Analysis & Strategy
The synthesis of benzodioxole-based MTH1 inhibitors typically converges on the coupling of a

nucleophilic aniline derivative (the benzodioxole) with an electrophilic heterocycle (the scaffold).

Target Scaffold: 2-amino-4-arylaminopyrimidine (analogous to the TH588/Crizotinib core).

Key Intermediate: 5-amino-1,3-benzodioxole (3,4-methylenedioxyaniline).

Coupling Logic: Nucleophilic aromatic substitution (

) is preferred over palladium-catalyzed cross-coupling for the initial step due to the high
reactivity of the C4-chloride in the pyrimidine ring.

Pathway Visualization
The following diagram illustrates the mechanistic flow from the raw benzodioxole precursor to

the active inhibitor scaffold.
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Figure 1: Synthetic workflow for benzodioxole-based MTH1 inhibitors. Note the convergent step

at the pyrimidine scaffold.
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Detailed Experimental Protocols
Protocol A: Synthesis of 5-Nitro-1,3-benzodioxole
Rationale: Direct nitration of 1,3-benzodioxole is highly regioselective for the 5-position due to

the directing effect of the alkyl-dioxy ring (ortho/para director, but the fused ring sterics favor the

beta position).

Reagents: 1,3-Benzodioxole (10.0 g, 82 mmol), Nitric Acid (70%, 12 mL), Acetic Acid (glacial,

40 mL).

Setup: Equip a 250 mL three-neck round-bottom flask with a thermometer and an addition

funnel. Cool the flask to 0–5°C using an ice-salt bath.

Solvent System: Dissolve 1,3-benzodioxole in 40 mL of glacial acetic acid.

Nitration: Add the nitric acid dropwise over 30 minutes. Critical: Maintain internal temperature

below 10°C. Exotherms above 15°C lead to dinitro byproducts and ring oxidation (catechol

formation).

Quench: Stir at 0°C for 1 hour, then pour the yellow slurry into 200 mL of ice water.

Isolation: Filter the yellow precipitate. Wash with cold water (3 x 50 mL) to remove excess

acid.

Purification: Recrystallize from ethanol/water (9:1).

Yield: ~75-80%

Appearance: Yellow needles.

Protocol B: Reduction to 5-Amino-1,3-benzodioxole
Rationale: While catalytic hydrogenation (

) is cleaner, the Iron/Ammonium Chloride (

) method is often preferred in scale-up to avoid poisoning catalysts if sulfur impurities are
present in the starting material.
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Reagents: 5-Nitro-1,3-benzodioxole (5.0 g), Iron powder (325 mesh, 5 eq),

(0.5 eq), Ethanol/Water (4:1).

Reaction: Suspend the nitro compound and iron powder in 50 mL EtOH/Water. Heat to reflux

(

).

Activation: Add

carefully (gas evolution possible). Stir vigorously at reflux for 2 hours.

Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The fluorescent nitro spot will

disappear, replaced by a lower Rf, ninhydrin-active amine spot.

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot

ethanol.

Isolation: Concentrate the filtrate in vacuo.

Stability Note: The free amine oxidizes rapidly in air (turning purple/black). Store as the

HCl salt by treating the ethereal solution with 4M HCl in dioxane immediately after

isolation.

Protocol C: Regioselective SNAr Coupling to Pyrimidine
Rationale: In 2,4-dichloropyrimidine, the C4-chlorine is significantly more electrophilic than the

C2-chlorine due to the protonation/coordination of the N3 nitrogen. This allows selective mono-

substitution at C4 using the benzodioxole amine.

Reagents: 2,4-Dichloropyrimidine (1.0 eq), 5-Amino-1,3-benzodioxole (1.0 eq), DIPEA (1.5 eq),

Isopropanol (iPrOH).

Dissolution: Dissolve 2,4-dichloropyrimidine in iPrOH (10 mL/g).

Addition: Add DIPEA followed by the benzodioxole amine.

Condition: Heat to
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for 4–6 hours.

Observation: A precipitate often forms (the HCl salt of the product or DIPEA-HCl).

Workup: Cool to room temperature. Pour into water. Extract with EtOAc.

Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Target Product: N-(benzo[d][1,3]dioxol-5-yl)-2-chloropyrimidin-4-amine.

Regioisomer Check: Verify C4 substitution via HMBC NMR (Correlation between

pyrimidine H5 and the NH/aromatic ring).

Data Summary & Validation Criteria
To ensure the integrity of the intermediate before proceeding to the final MTH1 inhibitor

synthesis (usually introducing a solubilizing group at the C2 position), the following

specifications must be met.

Parameter Specification Method of Verification

Purity >98% (AUC)
HPLC (C18, Acetonitrile/Water

+ 0.1% TFA)

Identity M+H matches calc. LC-MS (ESI+)

Regiochemistry >95% C4-isomer
1H-NMR (NOE or HMBC

analysis)

Free Amine Stability < 24 hours
Use immediately or store as

HCl salt at -20°C

Mechanism of Action Visualization
Understanding the target interaction ensures the synthesis focuses on the correct isomers.
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Figure 2: Competitive binding mechanism. The benzodioxole moiety mimics the 8-oxo-guanine

base, occupying the Trp117/Phe139 pocket.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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